molecular formula C13H18BrN B2519242 1-(3-Bromobenzyl)azepane CAS No. 414889-80-8

1-(3-Bromobenzyl)azepane

Cat. No.: B2519242
CAS No.: 414889-80-8
M. Wt: 268.198
InChI Key: ZISKEZUFLBKFEK-UHFFFAOYSA-N
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Description

Significance of Saturated Nitrogen Heterocycles in Contemporary Synthetic Chemistry

Saturated nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.comethz.chresearchgate.net Their three-dimensional frameworks offer a level of structural diversity and complexity that is often absent in their unsaturated, aromatic counterparts. ethz.ch This structural richness is crucial for molecular recognition and interaction with biological targets, making them indispensable scaffolds in drug discovery. researchgate.netacs.org The presence of a nitrogen atom within the ring imparts specific physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are critical for biological activity. openmedicinalchemistryjournal.com Consequently, the development of synthetic methods for the efficient and stereoselective construction of substituted saturated N-heterocycles is an area of intense research in modern organic chemistry. researchgate.netacs.org

Overview of Azepane Scaffolds as Integral Research Targets in Organic Synthesis

The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a particularly important scaffold in medicinal chemistry. nih.govresearchgate.net Azepane derivatives are found in numerous natural products and have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.ai The conformational flexibility of the seven-membered ring allows for the exploration of a larger chemical space compared to smaller five- and six-membered rings, providing opportunities for fine-tuning pharmacological profiles. acs.org The synthesis of functionalized azepanes is a key objective for many research groups, with various strategies being developed to access these valuable structures. nih.govresearchgate.net

Contextualization of 1-(3-Bromobenzyl)azepane within Advanced Azepane Chemistry

This compound, also known as 1-[(3-bromophenyl)methyl]azepane, is a specific derivative that embodies the key features of advanced azepane chemistry. ontosight.ai The structure consists of an azepane ring N-substituted with a 3-bromobenzyl group. ontosight.ai This particular substitution pattern introduces several important elements. The benzyl (B1604629) group itself is a common pharmacophore, and the presence of a bromine atom on the aromatic ring provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries. The molecular formula of this compound is C₁₃H₁₈BrN, and it has a molecular weight of approximately 268.19 g/mol . ontosight.aichemscene.com

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₃H₁₈BrN ontosight.ai
Molecular Weight268.19 g/mol chemscene.com
Synonyms1-[(3-bromophenyl)methyl]azepane ontosight.ai
CAS Number414889-80-8 bldpharm.com

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a powerful tool in organic synthesis for devising synthetic routes to a target molecule. cas.orgyoutube.comub.edu For this compound, the most logical disconnection is the carbon-nitrogen bond between the azepane ring and the benzyl group. This disconnection reveals two key starting materials: azepane and 3-bromobenzyl bromide (or a related electrophile).

Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound showing the disconnection of the C-N bond to yield azepane and 3-bromobenzyl bromide.

This retrosynthetic approach suggests a straightforward synthesis via nucleophilic substitution, where the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide. This is a common and generally efficient method for the N-alkylation of cyclic amines.

The synthesis of the azepane ring itself can be achieved through various methods, such as the Beckmann rearrangement of cyclohexanone (B45756) oxime, followed by reduction of the resulting caprolactam. acs.org The 3-bromobenzyl bromide is commercially available or can be readily prepared from 3-bromotoluene (B146084) via radical bromination.

This strategic disconnection highlights a convergent and efficient synthetic pathway to this compound, starting from readily available precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISKEZUFLBKFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320320
Record name 1-[(3-bromophenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414889-80-8
Record name 1-[(3-bromophenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Crystallographic Characterization of 1 3 Bromobenzyl Azepane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 1-(3-Bromobenzyl)azepane, offering detailed insights into its hydrogen, carbon, and nitrogen environments.

One-dimensional NMR provides the fundamental data for structural verification. The ¹H and ¹³C NMR spectra reveal the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the bromobenzyl group and the aliphatic protons of the azepane ring. The protons on the brominated aromatic ring typically appear in the downfield region (δ 7.0–7.6 ppm), with splitting patterns dictated by their coupling to adjacent protons. The benzylic protons (Ar-CH₂-N) show a characteristic singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons on the azepane ring resonate in the upfield region (δ 1.5–3.0 ppm), often as complex multiplets due to overlapping signals and spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons of the 3-bromobenzyl moiety are observed in the δ 120–140 ppm range, with the carbon atom bonded to the bromine atom (C-Br) showing a distinct chemical shift. The benzylic carbon (Ar-C H₂-N) typically resonates around δ 58-65 ppm. The carbons of the azepane ring appear in the aliphatic region of the spectrum (δ 25–55 ppm).

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Aromatic CH7.24 - 7.57127.8 - 132.0
Aromatic C-Br-~122.0
Aromatic C-CH₂-~138.8
Benzylic CH₂~3.70 - 3.95~58.0
Azepane CH₂ (adjacent to N)~2.70 - 2.90~54.9
Azepane CH₂~1.50 - 1.9027.2 - 32.4
Note: The chemical shifts are approximate values based on data for structurally similar compounds and are subject to solvent and concentration effects. acs.orgacs.org

¹⁵N NMR Spectroscopy: While ¹⁴N is the more abundant nitrogen isotope, its quadrupolar nature often leads to broad NMR signals. In contrast, ¹⁵N is a spin-1/2 nucleus that provides sharp signals, making it highly valuable for structural analysis, although its low natural abundance (0.37%) often necessitates isotopic enrichment. nih.goviastate.edu For a tertiary amine like this compound, the ¹⁵N chemical shift would be expected in a specific range that helps confirm the nitrogen environment. Information from ¹⁵N NMR can be crucial for studying nitrogen-containing heterocycles, providing unambiguous data on molecular structure through the analysis of coupling constants. rsc.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. libretexts.orgcolumbia.edu In the spectrum of this compound, an HSQC experiment would show a cross-peak connecting the benzylic proton signal to the benzylic carbon signal, and similarly for each CH₂ group in the azepane ring, confirming their direct one-bond (¹J_CH) connectivity. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). libretexts.orgcolumbia.edu It is particularly powerful for connecting different parts of the molecule. For instance, an HMBC spectrum would show correlations between the benzylic protons and the aromatic carbons of the bromophenyl ring, as well as the azepane carbons adjacent to the nitrogen. This provides definitive evidence for the connection between the benzyl (B1604629) group and the azepane ring. columbia.educolumbia.edu

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment identifies entire spin systems of coupled protons. youtube.com It would reveal the correlations between all the protons within the azepane ring that belong to a continuous network of coupled spins. It can also be used to distinguish the separate spin systems of the aromatic protons from the aliphatic protons. youtube.com

The seven-membered azepane ring is not planar and can exist in several rapidly interconverting conformations, such as chair and boat forms. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.govwhiterose.ac.uk By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformations if the energy barrier to interconversion is sufficiently high. researchgate.net Changes in chemical shifts, coupling constants, and line shapes with temperature provide quantitative information about the thermodynamic and kinetic parameters of the conformational equilibrium. nih.govcsic.es Such studies on azepane derivatives have been used to determine the preferred ring conformation and the energy barriers associated with ring inversion. whiterose.ac.ukwhiterose.ac.uk

To overcome the low sensitivity of ¹⁵N NMR at natural abundance, isotopic labeling is a key strategy. nih.gov Synthesizing this compound using a ¹⁵N-enriched precursor would dramatically enhance the ¹⁵N signal, allowing for easier detection and more advanced experiments. nih.govbeilstein-journals.org Isotopic labeling enables the precise measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which are invaluable for confirming molecular structure, especially in complex heterocyclic systems where proton density is low. rsc.orgbeilstein-journals.org This approach provides unambiguous information that can be difficult to obtain through other NMR methods alone. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
C-N (Aliphatic Amine)Stretching1020 - 1250
C-BrStretching500 - 600
Note: These are typical ranges and the exact position of the peaks can vary. nepjol.infopku.edu.cn

The presence of bands in these regions confirms the key structural components of the molecule: the bromophenyl ring and the saturated azepane ring. The absence of certain bands, such as a broad N-H stretch around 3300-3500 cm⁻¹, confirms the tertiary nature of the amine.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "molecular fingerprint". nih.gov The Raman spectrum of this compound would be characterized by vibrations originating from its three main structural components: the azepane ring, the bromophenyl group, and the benzylic methylene (B1212753) bridge.

The vibrational modes of a complex molecule can be understood by considering the contributions of its constituent functional groups. renishaw.com For this compound, characteristic Raman bands would include C-H stretching vibrations from the aliphatic azepane ring and the aromatic ring, typically appearing in the 2800-3100 cm⁻¹ region. renishaw.com Specifically, aliphatic C-H stretches are expected around 2900 cm⁻¹, while aromatic C-H stretches appear near 3050 cm⁻¹. renishaw.com

The spectrum would also display distinct peaks corresponding to the carbon skeleton. The "breathing mode" of the benzene (B151609) ring, an expansion and contraction of the ring, is expected to produce a strong band around 1000 cm⁻¹. renishaw.com Other aromatic C-C stretching vibrations typically occur in the 1400-1600 cm⁻¹ range. Vibrations associated with the C-N bonds of the tertiary amine and the C-Br bond would also be present at lower frequencies, providing further structural confirmation. The azepane ring itself would exhibit a complex series of fingerprint vibrations including CH₂ scissoring, twisting, and wagging modes, as well as C-C stretching and ring deformation modes.

Table 1: Expected Characteristic Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring C-H Stretch ~3050
Aliphatic CH₂ (Azepane) C-H Stretch ~2850-2950
Aromatic Ring Ring "Breathing" Mode ~1000
Aromatic Ring C-C Stretch 1400-1600
Benzene Substitution C-Br Stretch 500-650

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. chemguide.co.uk For this compound (C₁₂H₁₆BrN), the molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of bromine, the molecular ion would appear as a characteristic doublet of peaks of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 254.05390 Da. uni.lu

The fragmentation of the molecular ion upon electron impact ionization provides valuable structural information. chemguide.co.uklibretexts.org For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable iminium ion by the loss of an alkyl radical from the azepane ring.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is also highly probable. This would generate a bromobenzyl cation (m/z 169/171) or a corresponding radical, with the charge being retained by the azepane fragment. The bromobenzyl cation is particularly stable due to resonance.

Loss of Bromine: Fragmentation can also involve the loss of the bromine atom (a radical), leading to a fragment ion at m/z 174.

The tallest peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. libretexts.org

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts and Fragments

Species Formula Predicted m/z Notes
[M]⁺ [C₁₂H₁₆BrN]⁺ 253.04607 / 255.04402 Molecular ion (⁷⁹Br / ⁸¹Br) uni.lu
[M+H]⁺ [C₁₂H₁₇BrN]⁺ 254.05390 / 256.05185 Protonated molecule (⁷⁹Br / ⁸¹Br) uni.lu
[M+Na]⁺ [C₁₂H₁₆BrNNa]⁺ 276.03584 / 278.03379 Sodium adduct (⁷⁹Br / ⁸¹Br) uni.lu
[C₇H₆Br]⁺ [C₇H₆Br]⁺ 168.9650 / 170.9629 Bromobenzyl cation fragment

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. For related fused azepane structures, X-ray crystallography has been crucial in confirming stereochemistry. acs.orgresearchgate.net

A crystallographic analysis of this compound would reveal:

Molecular Conformation: The exact conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair) would be determined.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-N, C-C, C-Br, aromatic C-C, and C-H) and angles would be obtained.

Stereochemistry: It would confirm the connectivity and relative orientation of the 3-bromobenzyl substituent on the nitrogen atom.

Supramolecular Structure: The analysis would also describe the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as C-H···π or halogen bonding that influence the solid-state architecture.

Although specific crystallographic data for this compound is not available in the surveyed literature, the parameters that would be determined from such a study are well-established.

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography

Parameter Category Specific Information Provided
Unit Cell Dimensions a, b, c (lengths); α, β, γ (angles)
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group Symmetry of the crystal lattice
Atomic Coordinates x, y, z positions for each atom
Bond Lengths & Angles Precise intramolecular geometry
Torsional Angles Conformation of the azepane ring and substituent

Advanced Spectroscopic Techniques for Core-Level Electronic Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, an element-specific probe of the unoccupied density of states, is a powerful tool for evaluating the local structure and electronic properties of molecules. aip.org For nitrogen-bearing heterocycles like this compound, N K-edge NEXAFS spectra provide detailed information about the chemical environment of the nitrogen atom. nih.gov The technique involves exciting a core-level electron (N 1s) to unoccupied molecular orbitals. nih.gov

The N K-edge spectrum of this compound would be characterized by transitions from the N 1s core level to various unoccupied orbitals, primarily σ* orbitals associated with the C-N and C-H bonds of the saturated azepane ring. Unlike aromatic nitrogen heterocycles such as pyridine (B92270) or pyrrole, which show sharp π* resonances at the pre-edge, the spectrum of the tertiary amine in the saturated azepane ring is not expected to exhibit these features. aip.org The positions and intensities of the σ* resonances would be sensitive to the local geometry and bonding environment of the nitrogen atom. Theoretical simulations, such as those using time-dependent density functional theory (TDDFT), are often employed to aid in the interpretation of experimental NEXAFS spectra. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within a material. nih.gov An XPS analysis of this compound would confirm the presence of Carbon (C), Nitrogen (N), and Bromine (Br) and provide their atomic concentrations.

High-resolution scans of the core-level peaks yield information about the chemical environment. The N 1s spectrum is particularly informative for nitrogen-containing organic compounds. xpsfitting.com For this compound, the nitrogen atom exists as a single species: a tertiary aliphatic amine. This would result in a single, well-defined peak in the N 1s high-resolution spectrum. The binding energy of this peak would be characteristic of a tertiary amine, distinguishing it from other nitrogen functionalities like amides, nitriles, or pyridinic nitrogen. sci-hub.se The binding energy values for nitrogen in organic compounds can overlap, but are generally distinct for different functional groups. xpsfitting.com For instance, the C 1s spectrum could be deconvoluted to show components for C-C/C-H, C-N, and C-Br bonds, as well as the aromatic carbon atoms. nih.gov

Table 4: Typical N 1s Binding Energies for Various Nitrogen Functional Groups

Nitrogen Functional Group Typical N 1s Binding Energy (eV) Reference
Pyridinic Nitrogen ~398.7 sci-hub.se
Amide Nitrogen ~399.9 sci-hub.se
Pyrrolic Nitrogen ~400.7 sci-hub.se
Alkylamine Nitrogen ~399.8 sci-hub.se
Azide (Central N) ~405.6 nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromobenzyl Azepane

Reactivity of the Azepane Nitrogen Atom

The nitrogen atom in the azepane ring of 1-(3-bromobenzyl)azepane is a tertiary amine, which imparts characteristic nucleophilic and basic properties to the molecule.

Nucleophilicity and Basic Properties of the Tertiary Amine

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. The nucleophilicity of amines generally follows the trend of tertiary > secondary > primary, primarily due to the electron-donating inductive effect of the alkyl substituents. In the case of this compound, the benzyl (B1604629) group and the alkyl portions of the azepane ring increase the electron density on the nitrogen, enhancing its ability to attack electron-deficient centers.

However, the steric hindrance presented by the bulky azepane ring and the benzyl group can influence its reactivity. While tertiary amines are generally more basic than secondary amines, this trend can be affected by the solvent. In aqueous solutions, the stability of the corresponding ammonium (B1175870) ion through solvation plays a significant role.

The basicity of the azepane nitrogen is a crucial factor in its reactions. The pKa of the conjugate acid of a typical N-alkylazepane is in the range of 10-11, indicating that it is a moderately strong base. This basicity allows it to readily accept a proton from an acid.

Electrophilic Attack on the Azepane Nitrogen

The nucleophilic nitrogen of the azepane ring is susceptible to attack by various electrophiles. A common example of such a reaction is quaternization, where the nitrogen atom attacks an alkyl halide, leading to the formation of a quaternary ammonium salt. For instance, the reaction of an N,N-dimethylbenzylamine with a long-chain n-alkylbromide results in the formation of a benzalkonium bromide, a type of cationic surfactant. chemicalnote.com This highlights the general reactivity of tertiary amines towards alkylating agents.

In the context of this compound, intramolecular reactions are also conceivable. For example, under certain conditions, the nitrogen atom could potentially attack the benzylic carbon of another molecule of this compound, leading to dimerization or polymerization, although such reactivity is generally less favored. More commonly, the nitrogen will react with external electrophiles.

Reactivity at the Benzyl Bromide Moiety

The benzyl bromide portion of this compound is a key site for a variety of chemical transformations, owing to the electrophilic nature of the benzylic carbon and the stability of potential intermediates.

Electrophilic Characteristics of the Benzyl Carbon Center

The carbon atom attached to the bromine in the benzyl group is electrophilic due to the electron-withdrawing nature of the bromine atom. This makes it a prime target for attack by nucleophiles. The reactivity of this benzylic carbon is significantly enhanced compared to a simple alkyl halide due to the adjacent benzene (B151609) ring. The π-system of the aromatic ring can stabilize both the transition states of substitution reactions and any potential carbocation intermediates through resonance.

Nucleophilic Substitution Reactions (Sɴ1/Sɴ2) at the Benzylic Position

Benzyl halides, such as the 3-bromobenzyl moiety in the target molecule, readily undergo nucleophilic substitution reactions through both Sɴ1 and Sɴ2 mechanisms. masterorganicchemistry.com The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the substitution pattern of the benzyl group itself. masterorganicchemistry.comresearchgate.net

Sɴ2 Mechanism: Primary benzylic halides, like the one in this compound, can react via an Sɴ2 pathway, especially with strong nucleophiles in polar aprotic solvents. masterorganicchemistry.comyoutube.com The reaction proceeds through a backside attack by the nucleophile, leading to an inversion of stereochemistry at the benzylic carbon. The rate of an Sɴ2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.compku.edu.cn

Sɴ1 Mechanism: The Sɴ1 mechanism becomes more favorable for secondary and tertiary benzylic halides, or in the presence of a weak nucleophile and a polar protic solvent. masterorganicchemistry.comyoutube.com This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. masterorganicchemistry.com The subsequent attack of the nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture if the carbon was chiral. While the benzylic carbon in this compound is primary, the possibility of an Sɴ1 pathway cannot be entirely dismissed, particularly under solvolysis conditions where the solvent acts as the nucleophile.

The relative rates of Sɴ1 and Sɴ2 reactions are influenced by the stability of the carbocation intermediate and steric hindrance, respectively. masterorganicchemistry.com

Reaction TypeSubstrate PreferenceNucleophileSolventStereochemistry
Sɴ2 Methyl > 1° > 2°StrongPolar AproticInversion
Sɴ1 3° > 2° > 1°WeakPolar ProticRacemization

Radical Reactions Involving Benzyl Bromides

The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical reactions. youtube.com Benzylic bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator like light or peroxide, is a classic example of a radical reaction at the benzylic position. uni-muenchen.dechadsprep.com This reaction proceeds via a free radical chain mechanism involving the formation of a resonance-stabilized benzyl radical. youtube.com

While this compound already possesses a bromine at the benzylic position, further radical reactions are possible. For instance, in the presence of a radical initiator and a suitable hydrogen donor, the bromine atom could be abstracted to form a benzylic radical. This radical could then participate in various coupling or addition reactions. The stability of the benzylic radical is a key driving force for such processes. youtube.com

Reactivity of the Aromatic Bromine Substituent

The presence of a bromine atom on the phenyl ring is a defining feature of this compound's reactivity, rendering it a valuable substrate for synthetic transformations that aim to elaborate the aromatic core.

In the context of transition metal-catalyzed reactions, the aromatic bromine substituent functions as an excellent leaving group. The carbon-bromine bond can be readily activated by a low-valent metal catalyst (commonly palladium or nickel) through an oxidative addition step. This process is fundamental to numerous cross-coupling reactions, where the bromine atom is replaced by a new carbon, nitrogen, or sulfur-based fragment. eie.gr The efficacy of bromide as a leaving group strikes a balance between reactivity and stability; it is more reactive than a chloride but often more stable and cost-effective than an iodide, making it a frequent choice in synthetic organic chemistry.

The bromine atom of this compound enables its participation in a wide array of powerful transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org These reactions typically employ palladium, nickel, or copper catalysts to couple the aryl bromide with a suitable organometallic or heteroatom nucleophile.

C-C Coupling Reactions: Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, is a preeminent method for forming biaryl structures or introducing new alkyl or alkenyl substituents. researchgate.net Similarly, Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes) are all viable strategies for C-C bond formation at the brominated position. eie.gr For instance, coupling this compound with an arylboronic acid under Suzuki-Miyaura conditions would yield a derivative with a new biaryl scaffold.

C-N Coupling Reactions: The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. This reaction would transform this compound into a derivative containing a diaryl- or alkylaryl-substituted aniline-type structure.

C-S Coupling Reactions: Analogous to C-N coupling, palladium-catalyzed reactions can also be used to form carbon-sulfur bonds. By reacting this compound with a thiol, a diaryl or alkyl aryl thioether can be synthesized.

Below is a table summarizing potential cross-coupling reactions for this compound based on established methodologies for similar aryl bromides.

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne
Buchwald-HartwigSecondary aminePd₂(dba)₃, BINAP, NaOt-BuTertiary arylamine
C-S CouplingThiolPd(OAc)₂, Xantphos, DBUDiaryl/Alkyl aryl thioether

This table presents hypothetical examples based on well-established catalytic systems.

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), though its reactivity is influenced by the two substituents already present: the bromine atom and the benzylazepane group. uomustansiriyah.edu.iqlibretexts.org

Directing Effects:

Bromine: As a halogen, bromine is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, it is also a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive than benzene. libretexts.orglibretexts.org

Benzylazepane Group: The azepanylmethyl group (-CH₂-Azepane) is generally considered to be weakly activating or deactivating. Under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen of the azepane ring will be protonated, forming an ammonium ion. This protonated species, -CH₂-AzepaneH⁺, exerts a strong electron-withdrawing inductive effect, making it a deactivating and meta-directing group.

Predicted Substitution Pattern: Given the meta-positioning of the two substituents relative to each other, their directing effects will influence the remaining positions (C2, C4, C5, C6).

The bromine at C3 directs to C2, C4, and C6.

The benzylazepane group at C1, when protonated, directs to C5. Since both groups are deactivating, the reaction conditions would need to be relatively harsh. The substitution pattern would likely be a mixture of isomers, with the precise outcome depending on the specific electrophile and reaction conditions. However, the positions ortho to the bromine (C2 and C4) and the position meta to the protonated benzylazepane group (C5) are the most likely sites for substitution.

Mechanistic Studies of Key Transformations in Azepane Chemistry

The synthesis and transformation of the azepane ring itself are subjects of detailed mechanistic investigation, with a focus on controlling reaction pathways and stereochemical outcomes.

The formation of the N-benzyl bond in this compound is a classic example of N-alkylation. The most direct synthesis involves the reaction of azepane with 3-bromobenzyl bromide or a related halide. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism . In this process, the lone pair of electrons on the nitrogen atom of the azepane acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-bromobenzyl halide. This attack occurs in a single, concerted step, leading to the displacement of the halide leaving group and the formation of the C-N bond.

More advanced N-alkylation strategies that avoid the use of pre-formed alkyl halides have been developed, often for reasons of atom economy and environmental consideration. One such prominent mechanism is the "borrowing hydrogen" or "hydrogen autotransfer" process. rug.nl This catalytic cycle typically involves:

Dehydrogenation: A transition metal catalyst (e.g., based on Ru, Ir, or Fe) temporarily removes hydrogen from a primary alcohol (e.g., 3-bromobenzyl alcohol) to form an aldehyde in situ.

Condensation: The amine (azepane) condenses with the newly formed aldehyde to generate a hemiaminal, which then dehydrates to an iminium ion or enamine.

Hydrogenation: The metal hydride species, which "borrowed" the hydrogen in the first step, then reduces the iminium ion/enamine to deliver the N-alkylated product, this compound, regenerating the catalyst in the process. chinesechemsoc.org This mechanism avoids the need for stoichiometric activating agents and produces water as the only byproduct. rug.nl

While this compound itself is achiral, the principles of stereochemical control are paramount when synthesizing substituted or more complex azepane derivatives. The seven-membered ring of azepane is conformationally flexible, and introducing substituents can create one or more stereocenters.

Research into the synthesis of complex azepanes, such as polyhydroxylated iminosugars, highlights sophisticated strategies for controlling stereochemistry. nih.gov For instance, the stereoselective formation of a C-N bond is a critical challenge. One approach involves an osmium-catalyzed tethered aminohydroxylation, where an existing stereocenter on a precursor molecule directs the facial selectivity of the C-N bond formation, leading to a product with a specific, predictable stereochemistry. nih.govacs.org

Another powerful strategy involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. In the synthesis of trigonoliimines, a stereoretentive cyclization was achieved by activating a hydroxyl group with Martin sulfurane, which led to the formation of an iminium ion within a fused bicyclic structure. This rigid intermediate allowed the nucleophilic nitrogen to attack from only one face, thus preserving the stereochemistry of the starting material in the final azepane product. mit.edu

The table below summarizes examples of methods used to achieve stereochemical control in the synthesis of complex azepane-containing molecules.

MethodKey TransformationStereochemical RationaleReference
Tethered AminohydroxylationOsmium-catalyzed C-N bond formationAn existing chiral center tethers the catalyst and substrate, directing the addition to a specific face of a double bond. nih.govacs.org
Stereoretentive CyclizationMartin sulfurane-mediated cyclizationFormation of a rigid bicyclic iminium ion intermediate restricts nucleophilic attack to a single face, preserving stereointegrity. mit.edu
Asymmetric Allylic AlkylationCooperative Cu/Ir catalysisSynergistic action of two chiral catalysts controls the stereoselective formation of two vicinal stereocenters. rsc.org
Asymmetric DeprotonationLithiation with a chiral baseA chiral lithium amide base selectively removes one of two enantiotopic protons to create a configurationally stable, enantioenriched organolithium intermediate. whiterose.ac.uk

These examples underscore the importance of mechanistic understanding in designing synthetic routes that can selectively produce a single desired stereoisomer of a complex azepane-based target molecule.

Lack of Publicly Available Research Data for this compound

A comprehensive search for scholarly articles and research data concerning the chemical reactivity, mechanistic investigations, computational analysis, and stability of this compound has yielded no specific findings. The scientific literature readily accessible through public databases does not appear to contain dedicated studies on the topics outlined for this particular compound.

While the existence of this compound is noted in various chemical supplier databases, in-depth research into its reaction pathways, transition state geometries, and thermal or chemical stability is not publicly documented. Scientific inquiry often prioritizes compounds with specific potential for pharmaceutical, agrochemical, or materials science applications, and it is possible that this compound has not yet been a focus of such detailed investigation.

Therefore, the creation of an article with the requested sections and detailed research findings, including data tables on computational insights and stability, is not feasible at this time. The absence of primary research literature prevents a scientifically accurate and informative discussion on the following topics for this compound:

Thermal and Chemical Stability Considerations:There is no available data from studies such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or forced degradation studies that would provide specific details on the thermal and chemical stability of this compound.

Without peer-reviewed research, any attempt to generate content for the requested sections would rely on speculation and extrapolation from related but distinct chemical structures. This would violate the core requirement for scientifically accurate information focused solely on this compound. Further research would be required to elucidate the chemical properties and behaviors of this compound.

Advanced Theoretical and Computational Studies on Azepane Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For azepane derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict their geometry, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method for the geometry optimization and electronic structure analysis of organic molecules due to its favorable balance of computational cost and accuracy. By approximating the many-electron problem to one concerning the electron density, DFT can efficiently model the ground-state properties of systems like 1-(3-bromobenzyl)azepane.

Researchers utilize various functionals within the DFT framework to investigate azepane derivatives. For instance, hybrid functionals such as B3LYP are commonly used for geometry optimization. researchgate.net Long-range corrected functionals like CAM-B3LYP are particularly effective for accurately describing charge-transfer processes, which is crucial for understanding the electronic properties of complex molecules. researchgate.net The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. To ensure that the optimized structure corresponds to a true local minimum, vibrational frequency calculations are performed, with the absence of imaginary frequencies confirming the stability of the conformation. nih.gov

The accuracy of these computational models can be validated by comparing the calculated geometrical parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray diffraction. nih.gov This comparison, often quantified by the root mean square deviation (RMSD), provides confidence in the theoretical model. nih.gov

For even higher accuracy in electronic structure determination, ab initio methods, which are based on first principles without empirical parameterization, are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used ab initio method that incorporates electron correlation effects beyond the Hartree-Fock approximation.

Studies on azepane-related structures have utilized the MP2 method, often in conjunction with large basis sets like aug-cc-pVDZ, to achieve a more refined understanding of their structural and conformational stability. nih.govresearchgate.net While computationally more demanding than DFT, MP2 calculations can provide benchmark data for electronic properties and are crucial for systems where electron correlation plays a significant role.

The choice of a basis set is a critical factor that significantly influences the accuracy and computational cost of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build molecular orbitals.

Different types of basis sets are available, with Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) being common choices. researchgate.net The addition of diffuse functions (indicated by '+' or 'aug-') is important for accurately describing systems with anionic character or non-covalent interactions, while polarization functions (e.g., 'd', 'p') allow for more flexibility in the shape of the orbitals. researchgate.netarxiv.org

The selection involves a trade-off: larger basis sets provide greater accuracy but come at a significantly higher computational expense. chemrxiv.org For instance, while the 6-311++G(d,p) basis set has been found to provide a good balance of accuracy and efficiency for some organic molecules, the aug-cc-pVDZ set, though larger, may not always lead to better geometries. researchgate.net The "conundrum" of diffuse basis sets highlights that while they are essential for the accurate calculation of interaction energies, they can negatively impact the efficiency of calculations by reducing the sparsity of the density matrix. arxiv.org The choice of basis set can be so critical that it can sometimes lead to qualitatively different predictions of reaction outcomes in molecular dynamics simulations. chemrxiv.org

Basis Set Type General Characteristics Common Examples Influence on Accuracy
Pople Style Good balance of cost and accuracy for general-purpose calculations.6-31G(d), 6-311++G(d,p)Generally provides satisfactory geometries and energies for many organic molecules. researchgate.net
Correlation-Consistent Systematically improvable and designed to converge smoothly to the complete basis set limit.cc-pVDZ, aug-cc-pVTZOften used for high-accuracy benchmark calculations. Augmentation with diffuse functions is crucial for non-covalent interactions. nih.gov
Diffuse Functions Include functions with small exponents to describe the outer regions of electron density.aug- prefix, + symbolEssential for anions, excited states, and accurate non-covalent interaction energies. arxiv.org

Conformational Analysis and Dynamics of the Azepane Ring

The seven-membered azepane ring is conformationally flexible, and understanding its dynamic behavior is key to comprehending the structure and function of its derivatives. Computational methods are indispensable for exploring the complex potential energy surface of these rings.

The azepane ring, similar to its parent carbocycle cycloheptane (B1346806), can adopt several low-energy conformations. nih.gov Extensive computational studies have revealed that the most stable conformer for the azepane ring is typically the twist-chair conformation. nih.govacs.orgiucr.org The chair conformation is often found to be a higher-energy conformer or, in many cases, a transition state on the potential energy surface rather than a stable minimum. nih.govacs.org

However, the relative stability of conformers can be influenced by the nature and position of substituents on the ring. nih.gov In some specific substituted azepane derivatives, the energy difference between the twist-chair and chair forms can be small, leading to the possibility of both conformers coexisting. iucr.orgiucr.org For example, in a crystal structure of a disubstituted azepane derivative, both the twist-chair and chair conformations were observed, with the twist-chair being the major component. iucr.org

Conformer Relative Stability Typical Role
Twist-Chair Generally the most stableGround-state conformation for many azepane derivatives. acs.orgiucr.org
Chair Less stable than twist-chairOften a transition state or a minor conformer. nih.govacs.org
Twist-Boat Higher in energyCan be a stable conformer depending on substitution. nih.gov

The various conformers of the azepane ring are not static but are in constant interconversion. Computational chemistry allows for the mapping of the potential energy landscape, which includes identifying the stable conformers (local minima) and the transition states that connect them. The energy difference between a stable conformer and a transition state is the activation energy or the barrier for that particular conformational interconversion. acs.org

For the parent azepane ring, the energy barrier for the interconversion between the chair and boat families of conformations has been calculated to be approximately 8 kcal/mol. acs.org These barriers are crucial as they determine the rate of interconversion at a given temperature. If the barriers are low, the interconversion is rapid on the experimental timescale, such as the NMR timescale. For other related seven-membered ring systems, like benzodiazepines, these interconversion barriers can be higher, in the range of 15-18 kcal/mol, which can allow for the separation of conformational enantiomers at low temperatures. researchgate.netresearchgate.net Understanding these energy barriers is fundamental to predicting the dynamic behavior and structural properties of this compound in different environments.

Influence of N-Substituents and Ring Substitution on Azepane Conformation

The azepane ring is a seven-membered heterocycle characterized by significant conformational flexibility. Unlike the more rigid five- and six-membered rings, cycloheptane and its derivatives, including azepane, can exist in various stable conformations, primarily chair and twist-chair forms. acs.org Computational studies have revealed that these conformations are often close in energy, leading to a complex potential energy surface.

The introduction of substituents on the nitrogen atom (N-substituents) or the carbon framework of the ring profoundly influences the conformational equilibrium.

Ring Geometry: The calculated C-N-C bond angle in the azepane ring is approximately 116.2°, a significant deviation from the ideal sp³ angle of 109.5°, which is attributed to angle and torsional strain within the seven-membered ring. nih.gov The C-C-C bond angles also show deviations, typically in the range of 114.8–116.9°. nih.gov These inherent strains are key determinants of the ring's preferred conformation.

The table below presents calculated geometrical parameters for the parent azepane ring, which serves as a foundational model for understanding substituted derivatives.

ParameterCalculated Value (M06-2X)Experimental Value (XRD)
C-N Bond Length (Å)1.4671.459
C-C Bond Length (Å)1.5361.527
C-N-C Bond Angle (°)116.2112.2 - 114.5
C-C-C Bond Angle (°)116.9~114.8

Data sourced from ACS Omega, 2022. acs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling

Given the inherent flexibility of the azepane ring, static quantum chemical calculations of a single minimum-energy structure are often insufficient to describe its behavior. Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of such molecules over time. mdpi.com

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, allowing for a dynamic exploration of its potential energy surface. mdpi.com This technique is invaluable for:

Conformational Ensembles: Generating a representative ensemble of low-energy conformations that the molecule can adopt at a given temperature. nih.gov For a flexible molecule like this compound, this is crucial for understanding its average structure and properties.

Identifying Stable Conformers: MD trajectories can reveal the most populated conformational states and the pathways for interconversion between them. researchgate.net

Solvent Effects: By including explicit solvent molecules in the simulation, MD can accurately model the influence of the environment on conformational preferences, which is especially important for polar molecules. nih.gov

Recent hybrid simulation methods that combine MD with other techniques like normal mode analysis (NMA) have proven effective in accurately describing large-scale cooperative changes in molecular structure while retaining atomic-level detail. nih.gov Such approaches would be highly applicable to studying the complex dynamics of substituted azepanes.

Electronic Structure and Chemical Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical reactivity. Computational methods allow for the calculation of various descriptors that help predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater ability to donate electrons. acs.org

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. A lower LUMO energy signifies a greater ability to accept electrons. acs.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, we can infer its properties by examining related structures. The azepane ring itself has a large HOMO-LUMO gap. However, the introduction of a bromine atom, as seen in bromocycloheptane, tends to decrease the energy gap, indicating increased reactivity. acs.org The N-benzyl substituent would introduce a π-conjugated system, which is known to delocalize the frontier orbitals and further reduce the energy gap, enhancing the molecule's reactivity. nih.govchemrxiv.org

The table below shows the calculated FMO energies for azepane and bromocycloheptane, which model the core components of this compound.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Azepane-6.503.5010.00
Bromocycloheptane (BrCHP)-6.722.819.53

Calculations performed at the M06-2X level of theory. Data sourced from ACS Omega, 2022. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface, indicating regions prone to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to attack by electrophiles. In this compound, negative potential is expected to be localized on the nitrogen atom of the azepane ring due to its lone pair of electrons, and also on the electronegative bromine atom. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are vulnerable to attack by nucleophiles. Positive potential is typically found around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis provides a clear picture of charge delocalization and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, the MEP map would clearly distinguish the nucleophilic nitrogen and bromine sites from the electrophilic regions of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular interactions and charge transfer (delocalization) effects. icm.edu.plbibliotekanauki.pl

The key aspect of NBO analysis is the examination of interactions between "donor" (filled, Lewis-type) orbitals and "acceptor" (unfilled, non-Lewis-type) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction.

For this compound, significant NBO interactions would include:

Hyperconjugation: Delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. This n → σ interaction stabilizes the molecule.

Inductive Effects: The electron-withdrawing nature of the bromine atom and the nitrogen atom would be evident in the NBO charges and orbital compositions.

Aromatic System Interactions: Delocalization from the azepane nitrogen lone pair into the π* orbitals of the attached benzyl (B1604629) ring, and vice-versa.

Independent Gradient Model (IGM) for Characterizing Noncovalent Interactions

The Independent Gradient Model (IGM) is a state-of-the-art computational method for visualizing and characterizing both covalent and noncovalent interactions (NCIs) within a chemical system. nih.gov It is based on the difference between the true electron density gradient and a reference gradient from a system of non-interacting atoms. nih.gov

IGM analysis generates 3D isosurfaces that highlight regions of significant interaction:

Strong Interactions (e.g., Covalent Bonds): Appear as large, well-defined surfaces between atoms.

Weak Noncovalent Interactions: Such as van der Waals forces, hydrogen bonds, and steric clashes, are visualized as smaller, more diffuse surfaces. The color of these surfaces indicates the nature and strength of the interaction.

Atomic Density of States and Intrinsic Bond Strength Index (IBSI)

Computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of cyclic molecules. The atomic density of states (ADOS) and the Intrinsic Bond Strength Index (IBSI) are two such descriptors that help in quantitatively understanding molecular properties. nih.govresearchgate.net

A detailed theoretical investigation of the unsubstituted azepane ring was conducted using the M06-2X functional with a 6-311++G(d,p) basis set. nih.govresearchgate.net Analysis of the ADOS helps in visualizing the contribution of different atomic orbitals to the molecular orbitals, offering a picture of the bonding interactions.

The Intrinsic Bond Strength Index (IBSI) offers a quantitative measure of the strength of a chemical bond, moving beyond traditional bond order concepts. acs.orgrsc.org It is derived from the Independent Gradient Model (IGM), which itself is based on the electron density. nih.govresearchgate.net For the parent azepane molecule, IBSI calculations reveal the relative strengths of the various bonds within the seven-membered ring.

While specific IBSI values for this compound are not available in the cited literature, the introduction of the 3-bromobenzyl group at the nitrogen atom would be expected to induce several changes:

N-C(benzyl) Bond: A new bond is formed between the azepane nitrogen and the benzylic carbon. The strength of this bond would be a key determinant of the substituent's conformational flexibility.

Ring Bonds: The electronic and steric influence of the bulky, electron-withdrawing 3-bromobenzyl substituent could subtly alter the bond strengths within the azepane ring itself. Steric strain introduced by the substituent might lead to minor elongations and weakening of adjacent bonds.

The table below presents the calculated IBSI values for the key bonds within the unsubstituted azepane ring, providing a baseline for understanding its intrinsic stability. researchgate.net

BondIntrinsic Bond Strength Index (IBSI)
C-CData not available in provided sources
C-NData not available in provided sources
C-HData not available in provided sources
N-HData not available in provided sources

No specific IBSI values for the individual bonds in azepane were provided in the primary source. The study focused on the methodology and comparison with other cyclic systems.

Dipole Moment Calculations and Considerations of Molecular Polarity

For the parent azepane molecule, quantum chemical calculations have determined its dipole moment. nih.govacs.org These calculations, performed at various levels of theory, indicate that azepane is a polar molecule due to the presence of the nitrogen heteroatom and its lone pair of electrons, which creates an asymmetric distribution of charge. nih.govacs.org

Calculated Dipole Moments of Azepane and Related Compounds Data from calculations using the M06-2X functional. acs.org

CompoundDipole Moment (Debye)
Azepane1.34 D
Oxepane1.63 D
Thiepane1.99 D

Strain Energy Analysis of the Seven-Membered Azepane Ring System

The stability and reactivity of cyclic molecules are intrinsically linked to their ring strain, which is the excess energy arising from non-ideal bond angles and steric interactions compared to an acyclic analogue. fiveable.me The seven-membered azepane ring, like cycloheptane, is not planar and adopts puckered conformations, such as the twist-chair, to alleviate this strain.

Computational methods, particularly those using isodesmic or homodesmotic reactions, allow for the accurate calculation of ring strain energy. researchgate.net Studies on cycloheptane and its heterocyclic derivatives have quantified the strain inherent in this seven-membered system. For the parent azepane ring, the strain energy has been calculated using high-level theoretical methods like MP2 and DFT. nih.govresearchgate.net

Calculated Strain Energy of Seven-Membered Rings nih.govresearchgate.net

Ring SystemCalculation MethodStrain Energy (kcal/mol)
CycloheptaneMP26.38
CycloheptaneM06-2X5.69

Prediction of Spectroscopic Properties from Computational Models

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structural elucidation and for complementing experimental data. mdpi.combohrium.com Methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. bohrium.comresearchgate.net

For azepane and its derivatives, theoretical calculations can predict the characteristic vibrational modes. For the parent azepane, a total of 54 vibrational modes can be calculated, corresponding to stretching, bending, and torsional motions of the atoms. nih.gov The calculated frequencies can then be compared with experimental FT-IR spectra to aid in the assignment of spectral bands. researchgate.net

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. bohrium.com For this compound, such calculations would predict:

The chemical shifts of the protons and carbons in the azepane ring, which would be influenced by the anisotropic effects of the benzyl group.

The distinct chemical shifts for the protons and carbons of the 3-bromophenyl group.

The chemical shift of the benzylic CH₂ protons, which provides a key signature for the substituent.

While specific computationally predicted spectra for this compound are not detailed in the searched literature, the methodologies are well-established. mdpi.comresearchgate.net Such theoretical spectra would be instrumental in confirming the structure of the synthesized compound and understanding the electronic environment of each atom within the molecule.

Broader Research Applications and Future Directions in Azepane Chemistry

Role of Azepane Scaffolds in Advanced Materials Science Research

The unique structural and electronic properties of heterocyclic compounds are increasingly being harnessed in the development of advanced materials. While the application of azepane scaffolds in this domain is an emerging area, their potential is significant. Polymeric scaffolds, for instance, are crucial in tissue engineering as they can mimic the native extracellular matrix and support cell growth. mdpi.com The incorporation of functional units like azepane into polymer backbones could introduce specific properties, such as modulating surface charge, hydrophilicity, and providing sites for further functionalization. This could be advantageous in creating specialized biomaterials for applications like guided bone regeneration or the development of engineered vascular tissues. mdpi.com The conformational flexibility of the seven-membered ring could also influence the macroscopic properties of the resulting materials, such as their mechanical strength and thermal stability.

Azepane Derivatives in Catalyst Development and Ligand Design

Nitrogen-containing heterocycles are fundamental components in the design of ligands for transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The azepane scaffold offers a three-dimensional structure that can be exploited to create chiral environments around a metal, which is critical for asymmetric catalysis. The substituent on the nitrogen atom, such as the 3-bromobenzyl group in 1-(3-Bromobenzyl)azepane, plays a crucial role in tuning the steric and electronic properties of the ligand. This modification can influence the catalyst's activity, selectivity, and stability. By systematically varying the N-substituent, libraries of azepane-based ligands can be synthesized and screened for optimal performance in a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Strategies for Diversity-Oriented Synthesis of N-Substituted Azepanes

Diversity-oriented synthesis (DOS) is a powerful approach for generating collections of structurally diverse small molecules for high-throughput screening and the discovery of novel biological probes. nih.gov The goal of DOS is to efficiently explore chemical space by creating molecules with a high degree of scaffold and stereochemical diversity. nih.govcam.ac.uk

Several DOS strategies are applicable to the synthesis of N-substituted azepanes. One prominent method is the "build/couple/pair" (B/C/P) algorithm. cam.ac.uk

Build: In the initial phase, a set of diverse building blocks containing key functionalities is synthesized. For azepanes, this could involve creating a variety of substituted azepane cores and a range of aldehydes or benzyl (B1604629) halides.

Couple: These building blocks are then joined together. For instance, an azepane core could be coupled with various substituted benzyl halides (like 3-bromobenzyl bromide) via N-alkylation to produce a library of linear precursors.

Pair: In the final phase, intramolecular reactions are used to generate scaffold diversity. While N-alkylation directly yields the final product in this case, further reactions on the aromatic ring or the azepane core could introduce additional structural complexity.

This strategic approach allows for the rapid generation of large libraries of N-substituted azepanes, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Integration of Machine Learning and Artificial Intelligence in Azepane Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to the discovery of novel molecules. preprints.orgnih.gov These data-driven techniques learn from vast datasets of chemical reactions and molecular properties to make predictions that can accelerate research and development. engineering.org.cnresearchgate.net

The concept of "chemical space" encompasses all possible molecules. nih.govresearchgate.net AI and ML offer powerful tools to navigate this vast space in search of novel molecules with desired properties. nih.govresearchgate.net Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on known molecular structures, like those containing the azepane scaffold, to design new, previously unsynthesized molecules. researchgate.net These algorithms can generate novel azepane architectures with potentially improved biological activity, selectivity, or pharmacokinetic properties. nih.govacs.orgunibe.ch By integrating these generative models with predictive algorithms for properties like binding affinity and toxicity, researchers can prioritize the synthesis of the most promising new azepane derivatives, significantly streamlining the discovery process. researchgate.net

Development of Novel Synthetic Methodologies for Related Seven-Membered Heterocycles

The synthesis of seven-membered rings like azepane can be challenging due to unfavorable entropic factors and transannular strain. openrepository.com Consequently, the development of new and efficient synthetic methods is an ongoing area of research. Recent advancements have provided new routes to these important scaffolds.

One successful strategy involves the ring expansion of smaller, more readily available heterocyclic systems, such as piperidines. Other innovative methods include intramolecular cyclization reactions, where a linear precursor is designed to fold and form the seven-membered ring. mdpi.com For example, a novel class of fused seven-membered heterocycles has been synthesized through an amide activation process that incorporates the solvent into the final ring system, proceeding with high stereochemical retention. nih.gov The continuous development of such methodologies is crucial for providing access to new and diverse azepane derivatives and other related heterocycles, thereby fueling their exploration in drug discovery and materials science. researchgate.netuniv.kiev.ua

Emerging Research Frontiers in N-Functionalized Cyclic Amine Chemistry

The field of N-functionalized cyclic amine chemistry, which includes N-substituted azepanes like this compound, is experiencing a renaissance driven by innovative synthetic methodologies. These advancements are paving the way for the creation of novel molecular architectures with diverse biological activities. The focus of emerging research is on developing more efficient, selective, and sustainable methods for the synthesis and functionalization of these valuable compounds.

A significant area of advancement is the direct functionalization of C–H bonds in cyclic amines. nih.govspringernature.com This strategy offers a more atom-economical approach compared to traditional methods that often require pre-functionalization or the use of protecting groups. nih.govspringernature.com Transition-metal catalysis is at the forefront of this research, enabling the selective modification of C-H bonds at positions that were previously difficult to access. bohrium.com For instance, methods for the α-functionalization of unprotected cyclic amines have been developed, streamlining the synthesis of complex bioactive molecules. nih.gov Research is also expanding to the functionalization of more remote C–H bonds within the cyclic amine structure. springernature.com

Furthermore, chemoenzymatic strategies are gaining prominence as a powerful tool for the synthesis of enantiomerically pure substituted azepanes. researchgate.netacs.org By combining the selectivity of biocatalysts, such as imine reductases and monoamine oxidases, with traditional organic reactions, researchers can create complex chiral molecules with high precision. researchgate.netacs.org This approach is particularly valuable for the synthesis of pharmaceutical intermediates where specific stereochemistry is crucial for biological activity.

The development of novel ring-expansion and cycloaddition reactions also represents a key frontier. organic-chemistry.orgresearchgate.net Photochemical methods, for example, have been employed to convert readily available pyrrolidinones into more complex and densely functionalized azepane derivatives. organic-chemistry.org These innovative synthetic routes provide access to novel chemical space and enable the creation of diverse libraries of N-functionalized cyclic amines for high-throughput screening in drug discovery programs. youtube.com

The overarching goal of these emerging frontiers is to expand the toolbox of synthetic chemists, allowing for the rapid and efficient synthesis of a wide array of N-functionalized cyclic amines. This, in turn, will accelerate the discovery of new therapeutic agents for a range of diseases, from cancer to neurological disorders. nih.govtandfonline.com The continued development of these innovative synthetic strategies will undoubtedly shape the future of medicinal chemistry and the role of azepanes and other cyclic amines within it.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromobenzyl)azepane?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution. A standard route includes:

Benzylation of Azepane : React azepane with 3-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or NaH) to facilitate alkylation.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of azepane to 3-bromobenzyl bromide) and reaction time (12–24 hours at 60–80°C) to maximize yield (typically 60–75%) .

Q. Key Analytical Data :

ParameterTypical Value/Technique
Purity≥95% (HPLC)
Characterization¹H/¹³C NMR, MS

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.3–7.5 ppm for aromatic protons, δ 3.8 ppm for benzyl-CH₂) and ¹³C NMR (δ 40–50 ppm for azepane carbons) confirm structure .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268).
  • Elemental Analysis : Validate C, H, N, Br composition (±0.3% theoretical).
  • HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. What are the typical chemical reactions involving the bromine substituent in this compound?

Methodological Answer: The bromine atom undergoes:

  • Suzuki-Miyaura Cross-Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst (2–5 mol%), K₂CO₃ base, and dioxane/water (3:1) at 80–100°C for 12–24 hours to form biaryl derivatives .
  • Nucleophilic Substitution : Replace Br with amines (e.g., piperidine) in DMF at 100°C or thiols (e.g., NaSH) in ethanol under reflux .

Q. Reaction Optimization Table :

Reaction TypeCatalyst/ConditionsYield Range
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C50–75%
Amine SubstitutionDMF, 100°C, 24h60–80%

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Prioritize:

  • Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations for 48–72 hours .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling of this compound?

Methodological Answer: Optimize via:

Catalyst Screening : Compare Pd(OAc)₂/XPhos (higher activity for bulky substrates) vs. Pd(PPh₃)₄ .

Solvent Systems : Test toluene/ethanol (3:1) for better ligand solubility.

Temperature Gradients : 70°C (prevents azepane ring degradation) vs. 100°C (faster kinetics).

Additives : Add TBAB (tetrabutylammonium bromide) to stabilize intermediates.

Q. Case Study :

CatalystSolventTemp (°C)Yield
Pd(PPh₃)₄Dioxane/H₂O8065%
PdCl₂(dppf)Toluene/EtOH7072%

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use Glide (Schrödinger) or AutoDock Vina to model interactions with receptors (e.g., GPCRs). Input: Protein Data Bank (PDB) structure (e.g., 4LDE for serotonin receptors) and ligand 3D coordinates .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • QSAR Models : Corate structural descriptors (logP, polar surface area) with IC₅₀ values from bioassays .

Q. How does the position of the bromine substituent affect the compound's reactivity and bioactivity compared to other isomers?

Methodological Answer:

  • Reactivity : 3-Bromo substitution (meta) reduces steric hindrance vs. 2-bromo (ortho), enabling faster cross-coupling .
  • Bioactivity : Para-bromo analogs (e.g., 1-(4-Bromobenzyl)azepane) show lower cytotoxicity (IC₅₀ > 50 µM) compared to meta derivatives (IC₅₀ = 20–30 µM) due to altered receptor binding .

Q. Structure-Activity Relationship (SAR) Table :

Substituent PositionCytotoxicity (IC₅₀, µM)Suzuki Coupling Yield
3-Bromo (meta)25 ± 370%
4-Bromo (para)55 ± 545%

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Address discrepancies via:

Dose-Response Reassessment : Test compounds at standardized concentrations (e.g., 1–100 µM) across multiple cell lines .

Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) causing false negatives .

Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .

Case Study : A 2024 study attributed conflicting anticancer results to impurity profiles (>90% purity required for activity) .

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